Azepan-1-yl-(3,6-dichloro-1-benzothiophen-2-yl)methanone

Description

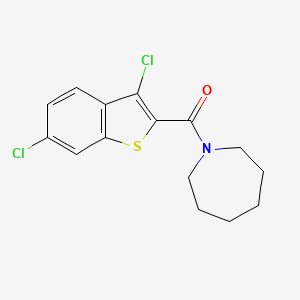

Azepan-1-yl-(3,6-dichloro-1-benzothiophen-2-yl)methanone is a synthetic organic compound featuring a benzothiophene core substituted with chlorine atoms at positions 3 and 6, coupled to an azepan-1-yl group via a methanone bridge. The chlorine substituents likely enhance electron-withdrawing effects and influence molecular interactions, while the seven-membered azepane ring contributes to conformational flexibility and steric bulk.

Properties

IUPAC Name |

azepan-1-yl-(3,6-dichloro-1-benzothiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2NOS/c16-10-5-6-11-12(9-10)20-14(13(11)17)15(19)18-7-3-1-2-4-8-18/h5-6,9H,1-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXUZPVUQDNHJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Azepan-1-yl-(3,6-dichloro-1-benzothiophen-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives.

Chlorination: The benzothiophene core is then chlorinated to introduce chlorine atoms at the 3 and 6 positions.

Attachment of the Azepane Ring: The azepane ring is introduced through nucleophilic substitution reactions, where the nitrogen atom of the azepane ring attacks the carbonyl carbon of the benzothiophene derivative.

Final Coupling: The final step involves coupling the azepane-substituted benzothiophene with a methanone group to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Azepan-1-yl-(3,6-dichloro-1-benzothiophen-2-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into reduced forms.

Substitution: The chlorine atoms in the benzothiophene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Azepan-1-yl-(3,6-dichloro-1-benzothiophen-2-yl)methanone has various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.

Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of Azepan-1-yl-(3,6-dichloro-1-benzothiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Cycloalkyl Derivatives: Cyclopentyl(1-indole-3-yl)methanone and cyclohexyl(1-indole-3-yl)methanone exhibit steric hindrance at positions 2 and 3 of the indole fragment, eliminating specific spectral peaks observed in less hindered analogues . This contrasts with azepan-1-yl derivatives, where the larger azepane ring may mitigate steric clashes due to its flexibility.

- Aromatic vs. For example, (4-chlorophenyl)(piperidin-1-yl)methanone forms intermolecular O–H···O hydrogen bonds, stabilizing its crystal lattice , whereas chlorine-substituted benzothiophenes may prioritize halogen bonding.

Physicochemical and Pharmacokinetic Metrics

A comparative analysis of key parameters is summarized below:

*Estimated based on substituents. †Predicted via analogy to Y203-5296 .

Key Research Findings and Implications

- Synthetic Flexibility : Azepan-1-yl groups improve reaction yields compared to smaller rings, likely due to reduced strain and favorable nucleophilicity .

- Crystallography : Piperidine and azepane derivatives exhibit distinct crystal-packing behaviors, with hydrogen bonding (piperidine) vs. halogen interactions (chlorinated benzothiophenes) dominating .

Biological Activity

Azepan-1-yl-(3,6-dichloro-1-benzothiophen-2-yl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiophene moiety substituted with dichlorine and an azepane group, which contributes to its unique chemical properties and biological activities. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of azepan derivatives against various bacterial strains, including multidrug-resistant (MDR) pathogens. For instance, azepan derivatives have shown significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 2 to 64 μg/mL, indicating potent antibacterial properties .

Antitumor Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have indicated that azepan derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression. Notably, research has shown that these compounds can inhibit tumor growth in xenograft models .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis and metabolic pathways.

- Cell Membrane Disruption : It disrupts the integrity of bacterial membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by increasing reactive oxygen species (ROS) levels and activating pro-apoptotic factors.

Study 1: Antimicrobial Efficacy

A study conducted by Ali et al. (2023) assessed the antimicrobial activity of azepan derivatives against a panel of bacterial strains. The results indicated that the compounds exhibited significant antibacterial activity with low cytotoxicity towards mammalian cells .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Study 2: Anticancer Activity

In a study published in 2024, researchers investigated the anticancer properties of azepan derivatives on human breast cancer cell lines (MCF-7). The results showed that treatment with azepan compounds resulted in a significant reduction in cell viability and induced apoptosis .

| Treatment Concentration (μM) | Cell Viability (%) |

|---|---|

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Azepan-1-yl-(3,6-dichloro-1-benzothiophen-2-yl)methanone, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling the azepane moiety with the substituted benzothiophene core via a ketone linkage. Key steps include:

- Nucleophilic substitution : Reacting 3,6-dichloro-1-benzothiophene-2-carbonyl chloride with azepane under anhydrous conditions (e.g., THF, DCM) using a base like triethylamine .

- Optimization : Adjusting solvent polarity, temperature (40–60°C), and stoichiometry (1:1.2 ratio of benzothiophene derivative to azepane) to maximize yield. Monitor progress via TLC or HPLC .

Q. How can the crystallographic structure of this compound be determined, and what software is suitable for refinement?

- Methodology : Single-crystal X-ray diffraction is the gold standard. Use SHELXL for refinement due to its robustness in handling small-molecule data, even with twinning or high-resolution challenges. Key parameters:

- Data collection : Mo/Kα radiation (λ = 0.71073 Å), 100 K cooling.

- Refinement : Apply restraints for disordered azepane rings and anisotropic displacement parameters for heavy atoms (Cl, S) .

Q. What assays are appropriate for preliminary evaluation of biological activity?

- Methodology :

- Binding affinity assays : Surface plasmon resonance (SPR) or fluorescence polarization to assess interaction with target proteins (e.g., kinases, GPCRs).

- Functional assays : Cell viability (MTT assay) for cytotoxicity screening or enzyme inhibition (IC50 determination) using spectrophotometric methods .

Advanced Research Questions

Q. How can structural data contradictions (e.g., bond length discrepancies in crystallography) be resolved for this compound?

- Methodology :

- Validation : Cross-check with DFT-optimized geometries (B3LYP/6-31G* basis set) to identify outliers.

- Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals and apply Hirshfeld rigid-bond tests to validate displacement parameters .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties while retaining activity?

- Methodology :

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the azepane ring to enhance solubility.

- SAR studies : Systematically replace chloro substituents with bioisosteres (e.g., CF3, Br) and evaluate logP, metabolic stability (microsomal assays), and permeability (Caco-2 models) .

Q. How can computational methods predict the compound’s interaction with novel biological targets?

- Methodology :

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Prioritize targets with high docking scores (< -8 kcal/mol).

- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability and identify key residues (e.g., hydrogen bonds with azepane nitrogen) .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Methodology :

- CRISPR-Cas9 knockout : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines.

- Phosphoproteomics : Use LC-MS/MS to map signaling pathway changes post-treatment, focusing on downstream effectors (e.g., MAPK, AKT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.